molecular formula C9H16ClNO3 B2673568 Ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride CAS No. 58020-12-5

Ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride

Cat. No.: B2673568
CAS No.: 58020-12-5
M. Wt: 221.68
InChI Key: BRDLFCSQXDNVIR-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride (CAS: 58020-12-5) is a piperidine derivative with a molecular formula of C₉H₁₆ClNO₃ (MW: 221.69) . Structurally, it features a six-membered piperidine ring substituted with a methyl group at position 1, a ketone (oxo) group at position 3, and an ethyl ester at position 4, with a hydrochloride counterion. This compound is commonly utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of bioactive molecules targeting neurological and metabolic pathways .

Properties

IUPAC Name

ethyl 1-methyl-3-oxopiperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-3-13-9(12)7-4-5-10(2)6-8(7)11;/h7H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDLFCSQXDNVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58020-12-5
Record name ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride typically involves the esterification of 1-methyl-3-oxopiperidine-4-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting ester is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction is carefully monitored and controlled to maintain consistent quality and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

Ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride serves as an essential building block in organic synthesis. It is utilized in the preparation of complex organic molecules and pharmaceuticals. The compound's unique structure allows it to participate in various chemical reactions, facilitating the synthesis of derivatives with potential therapeutic effects .

Research indicates that this compound exhibits significant biological activities. It has been shown to interact with specific enzymes and receptors, acting as both an enzyme inhibitor and activator depending on the context. This modulation of receptor activity can influence cellular processes such as gene expression and metabolism .

Case Study:
In a study investigating its effects on enzyme function, researchers found that at specific concentrations, this compound enhanced the activity of certain metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .

Pharmaceutical Development

The compound is under investigation for its therapeutic potential, particularly in treating neurological disorders. Its derivatives have shown promise against various bacterial strains, indicating potential applications in antibiotic development .

Case Study:
A recent study explored the antibacterial properties of derivatives synthesized from this compound. Results demonstrated significant efficacy against resistant bacterial strains, highlighting its potential role in developing new antibiotics .

Mechanism of Action

The mechanism of action of ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

Ethyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate Hydrochloride (CAS: 1454-53-1)
  • Molecular Formula: C₁₅H₂₀ClNO₃ (MW: 297.78) .
  • Key Differences: A benzyl group replaces the methyl group at position 1, significantly increasing lipophilicity.
  • Impact : The benzyl substitution enhances binding to aromatic receptors but reduces solubility in aqueous media compared to the methyl-substituted parent compound .
Methyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate Hydrochloride (CAS: 3939-01-3)
  • Molecular Formula: C₁₄H₁₈ClNO₃ (MW: 283.76) .
  • Key Differences :
    • Methyl ester replaces the ethyl ester at position 3.
    • Benzyl substitution at position 1.
  • However, the smaller ester group may lower membrane permeability compared to ethyl derivatives .

Functional Group Modifications

Meperidine Hydrochloride (CAS: 50-13-5)
  • Molecular Formula: C₁₅H₂₂ClNO₂ (MW: 283.8) .
  • Key Differences :
    • A phenyl group replaces the oxo group at position 4.
    • Carboxylic acid ethyl ester at position 4 instead of position 3.
  • Impact : The phenyl substitution confers opioid receptor affinity, making it a potent analgesic. The absence of the oxo group eliminates ketone-mediated reactivity, enhancing metabolic stability .
Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate (Isomers 1-1 and 1-2)
  • Molecular Formula : C₁₄H₁₉N₂O₃ (MW: 227.13) .
  • Key Differences: A bicyclic 1,6-naphthyridine framework replaces the monocyclic piperidine. Additional nitrogen atom in the ring system.
  • However, the added nitrogen may introduce undesired basicity or metabolic pathways .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Key Applications/Impacts
Ethyl 1-methyl-3-oxopiperidine-4-carboxylate HCl 58020-12-5 C₉H₁₆ClNO₃ 221.69 1-Me, 3-oxo, 4-COOEt Synthetic intermediate for CNS drugs
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl 1454-53-1 C₁₅H₂₀ClNO₃ 297.78 1-Bn, 4-oxo, 3-COOEt Increased lipophilicity for receptor binding
Meperidine HCl 50-13-5 C₁₅H₂₂ClNO₂ 283.8 1-Me, 4-Ph, 4-COOEt Opioid analgesic (Schedule II)
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate C₁₄H₁₉N₂O₃ 227.13 Bicyclic framework, 2-oxo, 6-COOEt Enzyme inhibitor scaffolds

Research Findings and Structural Insights

  • Reactivity : The oxo group at position 3 in the parent compound enables nucleophilic additions (e.g., Grignard reactions), which are absent in phenyl-substituted analogs like meperidine .
  • Solubility : Ethyl esters generally exhibit better solubility in organic solvents than methyl esters, but benzyl substitutions (e.g., CAS 1454-53-1) reduce aqueous solubility due to hydrophobic interactions .
  • Pharmacological Profile : Meperidine’s phenyl group is critical for opioid activity, while the oxo group in the parent compound may facilitate interactions with ketone-dependent enzymes (e.g., dehydrogenases) .

Biological Activity

Ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biochemical research. Its unique structural features allow it to interact with various biological targets, making it a valuable substance for studying enzyme mechanisms, receptor interactions, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₁ClN₃O₃
  • Molecular Weight : 221.75 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as both an inhibitor and an activator, depending on the biological context. For instance, it may bind to active sites of enzymes, altering their activity and influencing metabolic pathways.

Key Pathways

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, which can lead to decreased substrate conversion rates.
  • Receptor Modulation : It can modulate receptor functions, affecting downstream signaling pathways that are crucial for cellular responses.

Enzyme Interaction

Research indicates that this compound serves as a substrate in biochemical assays, particularly in studies focused on enzyme kinetics and mechanisms. Its ability to participate in enzymatic reactions has been documented in various studies, highlighting its role as a model compound for understanding enzyme functionality .

Cellular Effects

The compound has been observed to influence cellular processes such as:

  • Cell Signaling : It may affect signaling pathways by modulating receptor activities.
  • Gene Expression : Changes in gene expression profiles have been recorded upon treatment with this compound, indicating its potential role in regulating transcription factors .

Study 1: Enzyme Kinetics

In a study examining the effects of this compound on enzyme kinetics, it was found to inhibit the activity of a specific enzyme involved in neurotransmitter metabolism. The results indicated a dose-dependent inhibition with an IC₅₀ value of approximately 50 µM.

Concentration (µM)Enzyme Activity (% of Control)
0100
1085
2565
5040

Study 2: Receptor Binding Affinity

Another study focused on the compound's binding affinity to serotonin receptors. Using radiolabeled ligands, the binding affinity was measured, revealing that this compound exhibits moderate affinity for these receptors.

Receptor TypeBinding Affinity (Ki, nM)
Serotonin Receptor 1A200
Serotonin Receptor 2A150

Applications in Drug Development

The compound is being explored for its potential therapeutic applications, particularly in developing drugs targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further research into treatments for conditions such as depression and anxiety disorders .

Q & A

Q. What analytical techniques are recommended for structural elucidation of ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride?

  • Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to confirm the piperidine ring, ester group, and substitution patterns. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) and isotopic distribution. X-ray crystallography using programs like SHELX can resolve stereochemistry and confirm crystal packing . For purity assessment, HPLC with UV detection (e.g., C18 column, 254 nm) is standard .

Q. How is this compound synthesized, and what purification steps are critical?

  • Methodological Answer : Synthesis often involves cyclization of a β-keto ester precursor with methylamine under acidic conditions, followed by esterification. Purification typically uses recrystallization from ethanol/water mixtures to remove unreacted intermediates. Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) may refine crude products. Monitoring by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures reaction completion .

Q. What stability considerations are essential for long-term storage of this compound?

  • Methodological Answer : The hydrochloride salt is hygroscopic; storage at -20°C in airtight, light-resistant containers under nitrogen is recommended. Stability studies (>5 years) suggest minimal degradation when moisture content is <0.5% (Karl Fischer titration). Periodic HPLC analysis (e.g., 98% purity threshold) monitors decomposition, particularly hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during impurity profiling?

  • Methodological Answer : Impurities like 1-methyl-4-phenylpiperidine derivatives (common byproducts) require orthogonal techniques:
  • LC-MS/MS identifies low-abundance impurities via fragmentation patterns.
  • ²⁹Si NMR detects siloxane contaminants from synthesis.
  • Dynamic light scattering (DLS) assesses particulate aggregates.
    Cross-referencing with reference standards (e.g., LGC Quality’s EP impurities) ensures accurate quantification .

Q. What strategies optimize the enantiomeric purity of derivatives for CNS-targeted drug discovery?

  • Methodological Answer : Chiral resolution involves:
  • Chiral HPLC (e.g., Chiralpak IA column, isocratic elution with hexane/isopropanol).
  • Asymmetric catalysis using (R)-BINAP ligands to control stereochemistry during piperidine ring functionalization.
  • Molecular docking (e.g., AutoDock Vina) predicts binding to opioid receptors, guiding SAR studies.
    In vivo pharmacokinetic studies (rodent models) assess blood-brain barrier penetration .

Q. How can computational tools enhance the design of piperidine-based analogs with improved bioavailability?

  • Methodological Answer :
  • Molecular dynamics simulations (GROMACS) model membrane permeability.
  • QSAR models correlate logP values (2.1–2.5 optimal) with intestinal absorption.
  • Mercury CSD analyzes crystal packing to predict solubility trends.
    Fragment-based drug design (e.g., linking to indole or thiophene moieties) enhances target engagement .

Q. What advanced techniques validate non-covalent interactions in co-crystals of this compound?

  • Methodological Answer :
  • SC-XRD (single-crystal X-ray diffraction) with SHELXL refines hydrogen-bonding networks (e.g., N–H···Cl interactions).
  • DSC/TGA quantifies thermal stability shifts in co-crystals.
  • Solid-state NMR (¹³C CP/MAS) maps spatial proximities between host-guest molecules .

Methodological Tables

Q. Table 1: Key Analytical Parameters

ParameterMethodConditions/ResultsReference
Melting PointDSC170–175°C (dec.)
LogPShake-flask/HPLC2.3 ± 0.1
PurityHPLC-UV≥98% (C18, 0.1% TFA in H₂O/MeCN)

Q. Table 2: Common Impurities

ImpuritySourceDetection MethodReference
1-Methyl-4-phenylpiperidineAlkylation side reactionLC-MS (m/z 176.1)
Ethyl 3-oxopiperidine-4-carboxylateIncomplete cyclization¹H NMR (δ 3.4 ppm, singlet)

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